2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
Description
This compound features a 7-methoxy-4-methylchromen-2-one core linked via an acetamide group to a 2-(1H-pyrrol-1-yl)ethyl side chain. The chromenone moiety is a derivative of coumarin, a scaffold renowned for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects . The pyrrole-ethyl group introduces aromatic heterocyclic character, which may modulate solubility and intermolecular interactions (e.g., π-π stacking) in biological systems .
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-13-15-6-5-14(24-2)11-17(15)25-19(23)16(13)12-18(22)20-7-10-21-8-3-4-9-21/h3-6,8-9,11H,7,10,12H2,1-2H3,(H,20,22) |
InChI Key |
DWZWBODELYSJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-4-methylcoumarin and 2-(1H-pyrrol-1-yl)ethylamine.
Coupling Reaction: The 7-methoxy-4-methylcoumarin is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl chloride.
Amidation: The resulting acyl chloride is then reacted with 2-(1H-pyrrol-1-yl)ethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Structure
The compound features a chromenone backbone with a methoxy and methyl substituent, along with a pyrrolidine moiety, which contributes to its biological activity.
Pharmacological Studies
The compound has been investigated for its potential antioxidant and anti-inflammatory properties. Research indicates that chromenone derivatives exhibit significant activity against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Study: Antioxidant Activity
A study demonstrated that derivatives of chromenones, including this compound, showed promising results in scavenging free radicals and reducing oxidative damage in cellular models .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent . Its structure allows for interaction with bacterial membranes, leading to disruption and cell death.
Case Study: Antibacterial Efficacy
In vitro studies have indicated that this compound exhibits effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those of traditional antibiotics, suggesting it could be a candidate for treating resistant infections .
Anticancer Potential
Research has also focused on the anticancer properties of chromenone derivatives. The compound's ability to induce apoptosis in cancer cells has been documented.
Case Study: Anticancer Mechanism
In experiments involving various cancer cell lines, the compound demonstrated cytotoxic effects, inhibiting cell proliferation and promoting apoptosis through the activation of caspase pathways .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, making it relevant in the context of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection
Studies have shown that the compound can protect neuronal cells from beta-amyloid-induced toxicity, potentially offering a therapeutic avenue for Alzheimer's disease .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Chromenone Derivatives
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide | High | Moderate | High |
| 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide | Moderate | High | Moderate |
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways.
Modulating Receptors: It may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
| Compound Name | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Chromen-2-one | 7-methoxy, 4-methyl; pyrrole-ethyl-acetamide | Not explicitly reported (likely antioxidant/antimicrobial based on core) | |
| 7-Methoxyflavone | Flavonoid | 7-methoxy | Antioxidant, anti-inflammatory | |
| N-[4-(Aminosulfonyl)Benzyl]-2-(7-Methoxy-4-Methyl-2-Oxo-Chromen-3-Yl)Acetamide | Chromen-2-one | 7-methoxy, 4-methyl; sulfamoylbenzyl-acetamide | Enhanced solubility due to sulfonamide; potential enzyme inhibition | |
| N-[2-(6-Fluoro-1H-Indol-1-Yl)Ethyl]-2-(7-Methoxy-4-Methyl-2-Oxo-Chromen-3-Yl)Acetamide | Chromen-2-one | 7-methoxy, 4-methyl; fluoro-indole-ethyl-acetamide | Improved CNS penetration (fluoro-indole moiety) | |
| 2-(6-Chloro-7-Hydroxy-4-Methyl-2-Oxo-Chromen-3-Yl)-N-[2-(4-Fluorophenyl)Ethyl]Acetamide | Chromen-2-one | 6-chloro, 7-hydroxy, 4-methyl; fluorophenyl-ethyl-acetamide | Anticancer activity (chloro and hydroxy groups enhance DNA interaction) | |
| N-[2-(Diethylamino)Ethyl]-2-(4-Oxo-2-Phenylchromen-8-Yl)Acetamide | Chromen-2-one | 4-oxo, 2-phenyl; diethylamino-ethyl-acetamide | Basic side chain improves water solubility; antimicrobial |
Key Observations:
- Chloro or hydroxy substituents (e.g., 6-chloro-7-hydroxy) may enhance DNA intercalation or enzyme inhibition .
- Side Chain Variations:
- Pyrrole-ethyl (target compound): Aromaticity may facilitate binding to hydrophobic enzyme pockets.
- Sulfamoylbenzyl (): Polar sulfonamide group improves aqueous solubility and target specificity.
- Fluoro-indole (): Fluorine’s electronegativity and indole’s planar structure enhance blood-brain barrier penetration.
Chemical Reactivity and Stability
- Electron-Donating Groups: The 7-methoxy group stabilizes the chromenone core via resonance, reducing oxidative degradation.
- Pyrrole Reactivity: The pyrrole ring’s electron-rich nature may participate in electrophilic substitution reactions, necessitating protective strategies during synthesis.
- Acetamide Linkage: Susceptible to hydrolysis under acidic or basic conditions, impacting bioavailability .
Biological Activity
The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic derivative that combines elements of coumarin and pyrrole, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The structure features a coumarin moiety linked to a pyrrole group, which is believed to enhance its biological efficacy.
Pharmacological Activities
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. In vitro tests against various bacterial strains show promising results. For instance, compounds similar in structure exhibited minimum inhibitory concentrations (MIC) ranging from 3.7 to 5.10 µg/mL against Mycobacterium tuberculosis . The absence of cytotoxicity in Vero cells indicates a favorable safety profile for further development.
Anticancer Properties
Research into the anticancer activity of related coumarin derivatives suggests that they may inhibit cancer cell proliferation through multiple pathways. For example, the presence of a pyrrole ring in such compounds has been associated with enhanced cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes related to bacterial metabolism and cancer cell proliferation, potentially through competitive inhibition.
- Induction of Apoptosis : Studies suggest that coumarin derivatives can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, which may contribute to their overall therapeutic potential .
Case Studies
Several case studies have evaluated the biological activity of compounds structurally related to 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
